

Potential applications of 2-Hydroxy-4-methylbenzonitrile in medicinal chemistry

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Compound of Interest

Compound Name: **2-Hydroxy-4-methylbenzonitrile**

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An In-depth Technical Guide to the Medicinal Chemistry Applications of **2-Hydroxy-4-methylbenzonitrile**

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and exploitation of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. **2-Hydroxy-4-methylbenzonitrile**, a seemingly simple aromatic molecule, represents one such scaffold, offering a unique combination of reactive functional groups that serve as a gateway to a diverse array of complex molecular architectures. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the synthesis, properties, and, most importantly, the burgeoning applications of **2-Hydroxy-4-methylbenzonitrile** in medicinal chemistry. As a senior application scientist, my objective is to not only present established protocols and data but also to offer insights into the causality behind experimental choices, thereby empowering fellow scientists to leverage this promising building block in their own research endeavors.

Physicochemical Properties and Synthetic Overview

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. **2-Hydroxy-4-methylbenzonitrile** is an

aromatic compound characterized by a hydroxyl group and a nitrile group on a toluene backbone.

Table 1: Physicochemical Properties of 2-Hydroxy-4-methylbenzonitrile

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO	[1][2][3]
Molecular Weight	133.15 g/mol	[1][2]
CAS Number	18495-14-2	[1][3][4]
IUPAC Name	2-hydroxy-4-methylbenzonitrile	[1][3]
Appearance	Solid	
Melting Point	84-86 °C	[5]

The strategic placement of the hydroxyl and nitrile groups, ortho to each other, allows for a range of chemical transformations, making it a valuable precursor for various heterocyclic systems.

Synthetic Pathways

Several methods for the synthesis of hydroxybenzonitriles have been reported, each with its own advantages and limitations. A common and effective laboratory-scale synthesis of the parent compound, 2-hydroxybenzonitrile, involves the dehydration of salicylaldoxime, which can be adapted for the methylated analog.[6][7]

Experimental Protocol: Two-Step Synthesis from 2-Hydroxy-4-methylbenzaldehyde

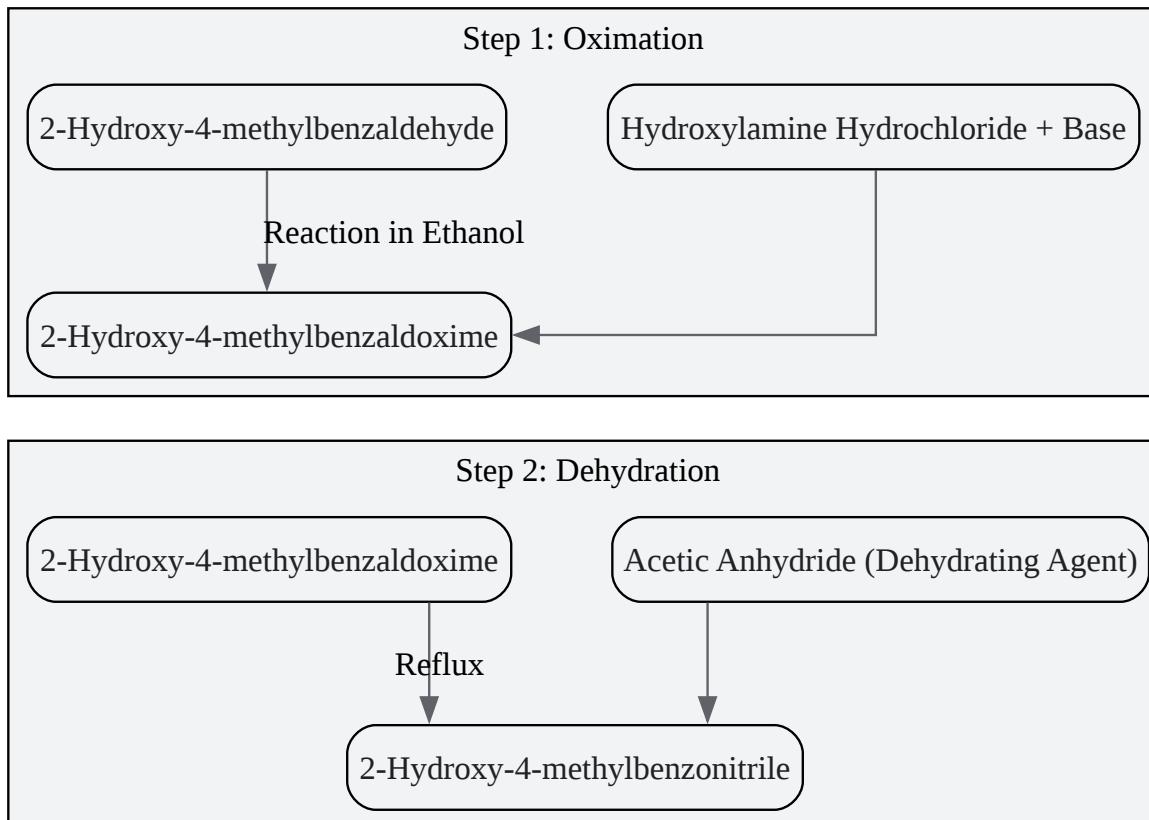
This protocol outlines the synthesis of **2-Hydroxy-4-methylbenzonitrile** starting from the corresponding aldehyde.

Step 1: Oximation of 2-Hydroxy-4-methylbenzaldehyde

- Reaction Setup: Dissolve 2-hydroxy-4-methylbenzaldehyde in a suitable solvent such as ethanol.[7]
- Reagent Addition: Prepare an aqueous solution of hydroxylamine hydrochloride and add a base (e.g., sodium carbonate) to liberate the free hydroxylamine.[7] Add this solution to the aldehyde solution.
- Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Remove the ethanol under reduced pressure. The resulting aqueous solution is cooled to precipitate the 2-hydroxy-4-methylbenzaldoxime, which is then filtered, washed with cold water, and dried.

Step 2: Dehydration of 2-Hydroxy-4-methylbenzaldoxime

- Reaction Setup: The dried 2-hydroxy-4-methylbenzaldoxime is refluxed with a dehydrating agent, such as acetic anhydride.[6]
- Reaction Conditions: The reaction is heated until completion, monitored by TLC.
- Work-up and Isolation: The reaction mixture is cooled and poured into ice water to precipitate the crude product.
- Purification: The crude **2-Hydroxy-4-methylbenzonitrile** is purified by recrystallization or column chromatography to yield the final product.[6]



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Caption: Synthetic workflow for **2-Hydroxy-4-methylbenzonitrile**.

Applications in the Synthesis of Bioactive Heterocycles

The true potential of **2-Hydroxy-4-methylbenzonitrile** in medicinal chemistry lies in its utility as a versatile building block for the synthesis of a wide range of biologically active heterocyclic compounds.

Benzofuran Derivatives: A Gateway to Enzyme Inhibitors and Antimicrobials

One of the most prominent applications of 2-hydroxybenzonitriles is in the synthesis of benzofuran derivatives.[8][9] The proximity of the hydroxyl and nitrile groups facilitates cyclization reactions to form the benzofuran core, a privileged scaffold in many pharmaceuticals.[8]

Synthesis of 3-Aminobenzofuran Derivatives

A common strategy involves the O-alkylation of the hydroxyl group, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 3-Aminobenzofuran-2-carboxamide from **2-Hydroxy-4-methylbenzonitrile**

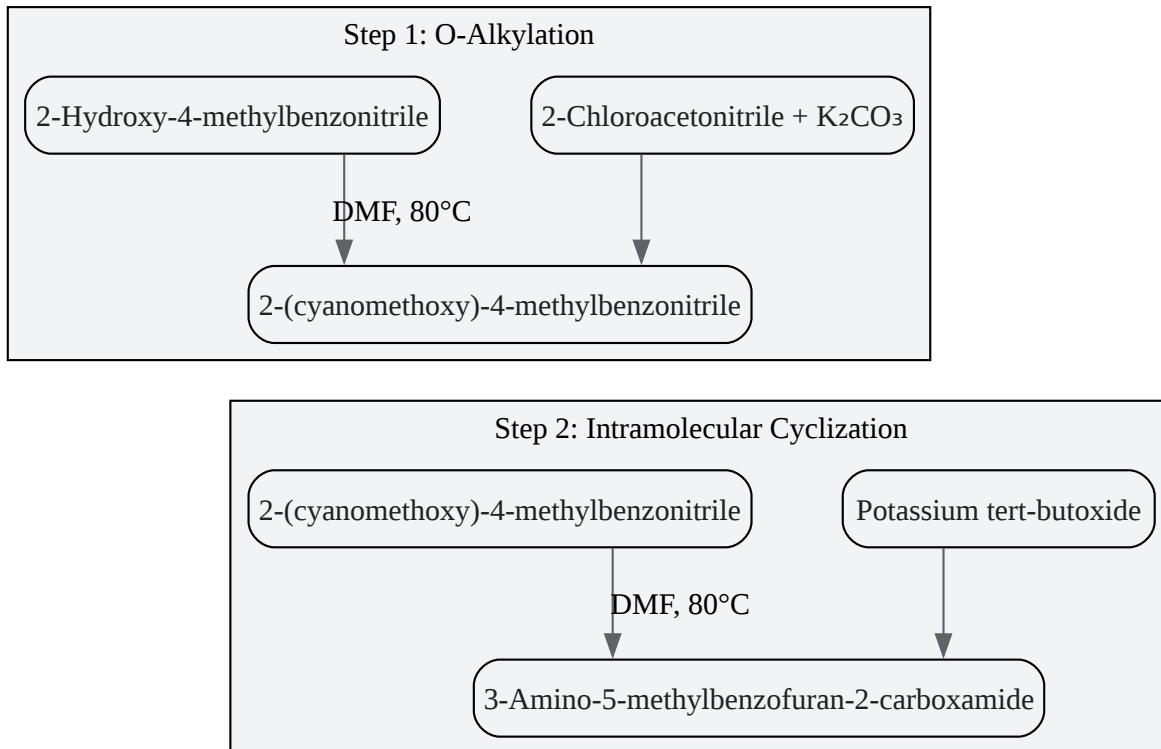
This two-step protocol details the synthesis of a key benzofuran intermediate.

Step 1: O-Alkylation

- Reaction Setup: To a stirred solution of **2-Hydroxy-4-methylbenzonitrile** in DMF, add potassium carbonate and 2-chloroacetonitrile at room temperature.[9]
- Reaction Conditions: Reflux the reaction mixture at 80°C for 3 hours.[9]
- Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water and filter the precipitate. Wash the solid with hexane and dry to obtain 2-(cyanomethoxy)-4-methylbenzonitrile.[9]

Step 2: Intramolecular Cyclization

- Reaction Setup: Stir a mixture of 2-(cyanomethoxy)-4-methylbenzonitrile and a base like potassium tert-butoxide in DMF.
- Reaction Conditions: Heat the mixture at 80°C for 5 hours.[9]
- Work-up and Isolation: Cool the reaction mixture and pour it into ice water. Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the 3-amino-5-methylbenzofuran-2-carboxamide.

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Caption: Synthesis of a 3-aminobenzofuran intermediate.

These 3-aminobenzofuran derivatives serve as valuable intermediates for further elaboration into potent bioactive molecules. For instance, they can be acylated to produce 3-(glycinamido)-benzofuran-2-carboxamide derivatives, which have shown promising antimicrobial properties. [8] Furthermore, these benzofuran scaffolds are key to the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are implicated in the progression of Alzheimer's disease.[8]

Quinazolinone Derivatives: Targeting Dipeptidyl Peptidase-4 (DPP-4)

Quinazolinone derivatives are another class of bioactive molecules that can be accessed from precursors derived from hydroxybenzonitriles. These compounds have been investigated for a range of therapeutic applications, including as antidiabetic agents through the inhibition of dipeptidyl peptidase-4 (DPP-4).^[10] While the direct synthesis from **2-Hydroxy-4-methylbenzonitrile** is a multi-step process, it highlights the utility of this scaffold in accessing complex heterocyclic systems. A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and shown to exhibit good inhibition against the DPP-4 enzyme.^[10]

Table 2: DPP-4 Inhibitory Activity of Quinazolinone Derivatives

Compound	IC ₅₀ (μM)	Source
Sitagliptin (Reference)	0.0236	[10]
Lead Compound	Potent	[10]
Synthesized Derivatives	1.4621 to 6.7805	[10]

Although the synthesized derivatives were less potent than the reference drug sitagliptin, these findings underscore the potential of the benzonitrile moiety as a key component in the design of novel DPP-4 inhibitors.^[10]

Biological Activities of 2-Hydroxy-4-methylbenzonitrile Derivatives

The derivatization of the **2-Hydroxy-4-methylbenzonitrile** core can lead to a broad spectrum of biological activities. The nature and position of substituents on the aromatic ring play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial and Antifungal Activity

Derivatives of 2-hydroxybenzonitrile have demonstrated significant antimicrobial and antifungal activities.^{[6][11][12]} The phenolic hydroxyl group is often implicated in the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death.^[12] The introduction of halogen and nitro groups can significantly enhance this activity.^[6] For example, 2-hydroxy-4-nitrobenzonitrile has been shown to have antibacterial activity against

Pseudomonas aeruginosa by interacting with the siderophore pyochelin and inhibiting protein synthesis.[13]

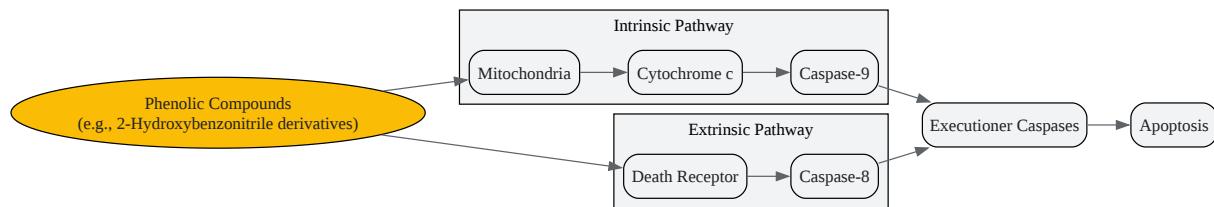
Table 3: Antimicrobial Activity of Hydroxybenzonitrile Derivatives

Compound/Derivative	Test Organism	MIC (µg/mL)	Source
2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide	Staphylococcus aureus (MRSA)	26.0	[11]
Benzimidazole derivative 19	Enterococcus faecalis	12.5	[11]
Coumarin-1,2,3-triazole conjugate	Enterococcus faecalis	12.5–50	[11]
(E)-2-(cyano((4-nitrophenyl)diazetyl)methyl)benzonitrile	Botrytis fabae	6.25	[6]

It is important to note that while the parent 2-hydroxybenzonitrile is often assumed to have high MIC values, its derivatives show significantly enhanced potency.[6]

Cytotoxic Activity and Anticancer Potential

Phenolic compounds, including derivatives of 2-hydroxybenzonitrile, are known to exert cytotoxic effects, often by inducing apoptosis (programmed cell death).[6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] Certain benzofuran derivatives synthesized from 2-hydroxybenzonitrile have shown cytotoxic effects against various cancer cell lines.[14]



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Caption: Apoptosis pathways potentially induced by phenolic compounds.

Further research into the structure-activity relationships of these derivatives is warranted to optimize their cytotoxic potency and selectivity towards cancer cells.

Future Perspectives and Conclusion

2-Hydroxy-4-methylbenzonitrile has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the unique reactivity of its functional groups provide a robust platform for the generation of diverse libraries of bioactive molecules. The demonstrated antimicrobial, antifungal, enzyme inhibitory, and cytotoxic activities of its derivatives highlight the immense potential of this compound as a starting point for the discovery of novel therapeutic agents.

Future research in this area should focus on:

- Elucidation of Detailed Mechanisms of Action: Moving beyond broad descriptions to identify specific molecular targets and signaling pathways.
- Systematic Structure-Activity Relationship (SAR) Studies: To guide the rational design of more potent and selective derivatives.
- Exploration of Novel Heterocyclic Systems: Leveraging the reactivity of the scaffold to access new chemical space.

- In-depth Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of the most promising compounds.

In conclusion, the strategic utilization of **2-Hydroxy-4-methylbenzonitrile** offers a wealth of opportunities for medicinal chemists. The protocols, data, and insights provided in this guide are intended to serve as a foundation for further innovation, ultimately contributing to the development of the next generation of therapeutics.

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